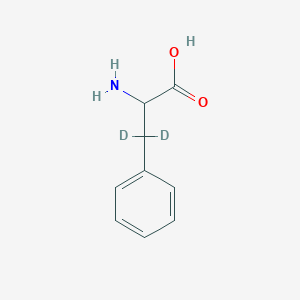

DL-Phenylalanine-3,3-d2

描述

DL-Phenylalanine-3,3-d2 is an isotopically labeled version of phenylalanine, a naturally occurring amino acid. The compound has the molecular formula C9H9D2NO2 and a molecular weight of 167.20 g/mol . It is used primarily in scientific research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DL-Phenylalanine-3,3-d2 typically involves the incorporation of deuterium atoms into the phenylalanine molecule. One common method is the catalytic hydrogenation of phenylpyruvic acid in the presence of deuterium gas. This process replaces the hydrogen atoms at the 3,3-positions with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified using techniques such as crystallization and chromatography to achieve the desired isotopic enrichment .

化学反应分析

Types of Reactions

DL-Phenylalanine-3,3-d2 undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of oximes and nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated phenylalanine derivatives.

科学研究应用

Metabolic Research

DL-Phenylalanine-3,3-d2 is widely used in metabolic research to study amino acid metabolism and protein turnover. Its isotopic labeling enables researchers to differentiate between labeled and unlabeled molecules in biological systems. This capability is crucial for:

- Protein Turnover Studies : The compound can be used to assess how proteins are synthesized and degraded within cells, providing insights into metabolic health and disease states.

- Amino Acid Metabolism : By incorporating this compound into metabolic pathways, researchers can trace the conversion of phenylalanine into other metabolites, including tyrosine and neurotransmitters like dopamine. This is particularly relevant in studies of neuropsychiatric disorders where dopamine levels are critical .

Neurochemical Studies

The compound has shown promise in neurochemical research, particularly concerning neurotransmitter synthesis and function. Phenylalanine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. Studies utilizing this compound can help elucidate:

- Dopamine Synthesis : Investigating how variations in phenylalanine intake affect dopamine levels can provide insights into mood disorders and conditions like depression .

- Neurotransmitter Competition : By analyzing how this compound interacts with other amino acids at the blood-brain barrier, researchers can better understand conditions that affect neurotransmitter availability and function .

Clinical Applications

In clinical settings, this compound may be employed to explore therapeutic avenues for various disorders:

- Phenylketonuria (PKU) : Patients with PKU cannot metabolize phenylalanine effectively. Research using deuterated forms like this compound may help develop dietary interventions or enzyme replacement therapies by understanding the metabolic pathways involved .

- Mood Disorders : Given its role in neurotransmitter synthesis, this compound may be investigated as a dietary supplement to enhance mood or alleviate symptoms of depression by ensuring adequate levels of precursors for neurotransmitter production .

Analytical Chemistry

The use of this compound in analytical chemistry is significant due to its properties as an internal standard in mass spectrometry:

- Isotope Dilution Mass Spectrometry (IDMS) : This technique allows for accurate quantification of metabolites by comparing the signals from labeled versus unlabeled compounds. This compound serves as an ideal internal standard due to its distinct mass signature .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

作用机制

The mechanism of action of DL-Phenylalanine-3,3-d2 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s transformation and interactions within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes .

相似化合物的比较

Similar Compounds

L-Phenylalanine-3,3-d2: Similar isotopic labeling but only the L-isomer.

DL-Phenylalanine-3-13C: Labeled with carbon-13 instead of deuterium.

DL-Alanine-3,3,3-d3: Another isotopically labeled amino acid but with three deuterium atoms at different positions

Uniqueness

DL-Phenylalanine-3,3-d2 is unique due to its specific isotopic labeling at the 3,3-positions, which provides distinct advantages in spectroscopic studies. This allows for more precise tracking and analysis compared to other isotopically labeled compounds .

生物活性

DL-Phenylalanine-3,3-d2 is a deuterated form of phenylalanine, an essential amino acid that plays a crucial role in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. This article explores its biological activity, focusing on its effects on neurotransmitter dynamics, potential therapeutic applications, and relevant case studies.

Overview of this compound

DL-Phenylalanine (DLPA) is a racemic mixture of D- and L-phenylalanine. The deuterated variant, this compound, is utilized in various biochemical and pharmaceutical research contexts, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy. The introduction of deuterium enhances the stability and tracking of the compound in biological systems.

Neurotransmitter Synthesis : Phenylalanine is a precursor for tyrosine, which is subsequently converted into dopamine. Dopamine plays a vital role in mood regulation and cognitive functions. Research indicates that manipulating phenylalanine levels can influence dopamine synthesis and release.

Dopamine Dynamics : Studies have shown that acute phenylalanine depletion can lead to decreased dopamine release in the human brain. For instance, one study demonstrated that administering an amino acid mixture deficient in phenylalanine resulted in a significant increase in dopamine receptor availability as measured by positron emission tomography (PET) . This suggests that this compound may modulate dopaminergic activity.

Table 1: Summary of Biological Activities

Case Studies

- Pain Management Study : A clinical study investigated the combination of D-phenylalanine and NAC in patients with chronic pain. Results indicated significant increases in pain thresholds, suggesting a potential analgesic effect mediated through opioid pathways .

- Cognitive Function Study : In a double-blind placebo-controlled trial, subjects receiving DLPA exhibited improved cognitive performance on tasks requiring attention and memory compared to those on a placebo. This was attributed to enhanced dopaminergic activity .

Research Findings

Recent research has focused on the implications of this compound in treating mood disorders. A notable study highlighted that acute depletion of phenylalanine led to observable changes in mood states and cognitive functions, indicating its role in psychiatric conditions . Furthermore, animal studies have corroborated these findings by showing alterations in dopaminergic metabolites following phenylalanine manipulation .

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for DL-Phenylalanine-3,3-d2, and how is isotopic purity ensured?

- Methodological Answer : this compound is synthesized via deuterium incorporation at the β-carbon position. The Strecker synthesis (benzaldehyde + hydantoin condensation) is a common method, followed by hydrogenation and hydrolysis . Isotopic purity (≥98 atom% D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify deuterium placement at the 3,3 positions. Suppliers like CDN Isotopes (e.g., product code D-1611) provide certificates of analysis detailing isotopic enrichment .

Q. How can researchers characterize the structural and isotopic integrity of this compound?

- Methodological Answer :

- NMR : -NMR confirms the absence of protons at the 3,3 positions (suppressed signals at δ ~2.8–3.2 ppm) .

- MS : High-resolution mass spectrometry (HRMS) detects the molecular ion peak at m/z 167.2 (vs. 165.2 for unlabeled DL-phenylalanine) and quantifies isotopic purity .

- FT-IR : Monitors functional groups (e.g., NH, COOH) to ensure structural integrity .

Advanced Research Questions

Q. How does the stereoselectivity of phenylalanine ammonia-lyase (PAL) affect deuterium incorporation in metabolic studies using this compound?

- Methodological Answer :

- PAL selectively deaminates the L-enantiomer of phenylalanine, releasing cinnamic acid. When this compound is administered, only the L-form undergoes PAL-catalyzed conversion to [3-D]-cinnamic acid, while the D-form remains unprocessed .

- Experimental Design :

Administer D- and L-forms separately to plant or microbial cultures (e.g., Corsinia coriandrina).

Track deuterium incorporation into downstream metabolites (e.g., bibenzyls, stilbenes) via LC-MS.

Compare enrichment levels: L-forms yield labeled cinnamic acid derivatives, while D-forms may contribute to alternative pathways (e.g., dimethyllunularin with >43% D enrichment) .

Q. What experimental strategies resolve contradictions in deuterium retention rates across different metabolic pathways?

- Methodological Answer :

- Hypothesis Testing : Differences in retention arise from pathway-specific enzyme kinetics or compartmentalization. For example:

| Pathway | Deuterium Retention (%) | Key Enzyme | Reference |

|---|---|---|---|

| Cinnamic acid synthesis | <5% (L-form) | PAL | |

| Bibenzyl biosynthesis | >43% (D-form) | Unknown oxidoreductase |

- Methodology :

Use time-course isotopic tracing to monitor dynamic flux.

Apply knockout mutants (e.g., PAL-deficient strains) to isolate pathways.

Validate with -NMR to map deuterium positions in metabolites .

Q. How can this compound improve sensitivity in metabolic flux analysis (MFA) compared to -labeled analogs?

- Methodological Answer :

- Advantages of -Labeling :

- Higher mass shift per label (2 Da vs. 1 Da for ), enhancing MS detection sensitivity.

- Minimal metabolic perturbation compared to , which can alter enzyme kinetics .

- Protocol :

Administer this compound to cell cultures.

Extract metabolites (e.g., tyrosine derivatives, lignin precursors).

Quantify -enrichment via LC-HRMS and model flux using software like INCA or OpenFLUX .

Q. Data Contradiction Analysis

Q. Why do some studies report negligible deuterium incorporation from this compound, while others observe high retention?

- Resolution :

- Stereochemical Bias : Studies using racemic mixtures may overlook enantiomer-specific metabolism. For example, D-forms are excluded from PAL-mediated pathways but may enter alternative routes (e.g., bibenzyl synthesis) .

- Tissue-Specific Uptake : Deuterium retention varies by organism or tissue type due to transporter selectivity (e.g., D-amino acid transporters in fungi vs. plants) .

- Recommendation : Always report enantiomeric purity of the labeled compound and validate uptake mechanisms in the target system.

属性

IUPAC Name |

2-amino-3,3-dideuterio-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583946 | |

| Record name | (beta,beta-~2~H_2_)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96259-02-8 | |

| Record name | (beta,beta-~2~H_2_)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。